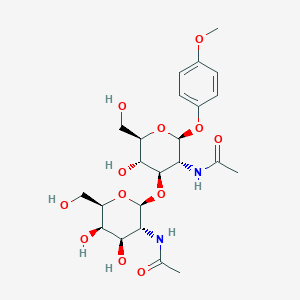
乳二糖-N-乙酰神经氨酸(I) 单磷酸糖苷
描述
LacDiNAc(I) MP Glycoside is a complex glycoside molecule known for its unique structure and significant biological activities
科学研究应用
LacDiNAc(I) MP Glycoside has been explored for various scientific research applications, including:
Chemistry: Used as a glycosylation agent in the synthesis of complex glycoconjugates.
Biology: Studied for its role in cellular processes and interactions with glycoproteins.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and immune modulation.
Industry: Applied in the development of glyco-engineered products and biotechnological processes.
作用机制
Target of Action
It is known that glycosides like lacdinac(i) mp glycoside often interact with various proteins, including receptors and lectins .
Mode of Action
It has been demonstrated that the expression of the lacdinac group on n-glycans of cell surface glycoproteins, including β1-integrin, is involved in the modulation of their protein functions .
Biochemical Pathways
The LacDiNAc group is often sialylated, sulfated, and/or fucosylated, and the LacDiNAc group, with or without these modifications, is recognized by receptors and lectins and is thus involved in the regulation of several biological phenomena, such as cell differentiation .
Result of Action
The expression of the LacDiNAc group on N-glycans of cell surface glycoproteins, including β1-integrin, is involved in the modulation of their protein functions, thus affecting cellular invasion and other malignant properties of cancer cells .
生化分析
Biochemical Properties
LacDiNAc(I) MP Glycoside plays a crucial role in biochemical reactions, particularly in the context of glycosylation. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is involved in the transfer of N-acetylgalactosamine (GalNAc) to N-acetylglucosamine (GlcNAc) residues on glycoproteins, facilitated by β4-N-acetylgalactosaminyltransferases (β4GalNAcT3 and β4GalNAcT4) . These interactions are essential for the formation of the LacDiNAc group on N- and O-glycans, which are recognized by specific receptors and lectins, influencing various biological phenomena such as cell differentiation .
Cellular Effects
LacDiNAc(I) MP Glycoside has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the expression of the LacDiNAc group on N-glycans of cell surface glycoproteins, including β1-integrin, affects cellular invasion and other malignant properties of cancer cells . Additionally, the re-expression of the LacDiNAc group on N-glycans in breast cancer cells can partially restore normal properties and suppress malignant phenotypes .
Molecular Mechanism
The molecular mechanism of LacDiNAc(I) MP Glycoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is synthesized by β4GalNAcT3 or β4GalNAcT4, which transfer GalNAc to GlcNAc residues . This process is regulated by the unique PA14 domain of these enzymes, which is essential for their activity . The presence of LacDiNAc negatively impacts the actions of many glycosyltransferases for terminal modifications, including sialylation and fucosylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LacDiNAc(I) MP Glycoside change over time. Studies have shown that the expression level of the LacDiNAc group decreases in primary carcinoma lesions compared to surrounding normal tissues . Additionally, the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the formation of hepatic granulomas triggered by LacDiNAc-containing glycoconjugates can be observed over several days .
Dosage Effects in Animal Models
The effects of LacDiNAc(I) MP Glycoside vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not produce significant biological responses . It is essential to determine the optimal dosage to achieve the desired effects without causing harm to the animal subjects.
Metabolic Pathways
LacDiNAc(I) MP Glycoside is involved in several metabolic pathways, including the biosynthesis of N- and O-glycans . The compound interacts with enzymes such as β4GalNAcT3 and β4GalNAcT4, which facilitate the transfer of GalNAc to GlcNAc residues . These interactions are crucial for the regulation of glycoprotein functions and the modulation of metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, LacDiNAc(I) MP Glycoside is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of LacDiNAc(I) MP Glycoside is primarily in the Golgi apparatus, where it is involved in the synthesis of glycoproteins . The enzyme β4GalNAc-T3, responsible for the formation of LacDiNAc, is localized in the supra-nuclear region of surface mucous cells in the gastric mucosa . This localization is essential for the proper formation and function of the LacDiNAc group on glycoproteins.
准备方法
Synthetic Routes and Reaction Conditions: LacDiNAc(I) MP Glycoside can be synthesized through several chemical reactions involving lactose derivatives and glycosylation agents. The synthesis typically involves the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. Common reagents used include acetic anhydride, benzyl chloride, and various glycosyl donors.
Industrial Production Methods: Industrial production of LacDiNAc(I) MP Glycoside involves large-scale chemical synthesis using reactors and purification systems. The process requires precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: LacDiNAc(I) MP Glycoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium azide and iodide.
Major Products Formed: The major products formed from these reactions include modified LacDiNAc(I) MP Glycoside derivatives with altered functional groups, which can exhibit different biological activities.
相似化合物的比较
LacDiNAc(I) MP Glycoside is compared with other similar compounds, such as LacNAc and other glycosides. Its uniqueness lies in its specific structural features and biological activities, which set it apart from other glycosides. Similar compounds include:
LacNAc: A simpler glycoside with similar biological functions.
Other Glycosides: Various glycosides with different structures and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O12/c1-10(28)24-16-20(32)18(30)14(8-26)35-22(16)37-21-17(25-11(2)29)23(36-15(9-27)19(21)31)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRBZLMELQPTLF-SZQBMKRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


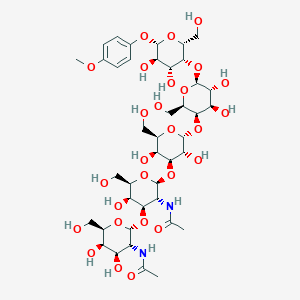
 (triethylphosphine)palladium(II)](/img/structure/B1495429.png)
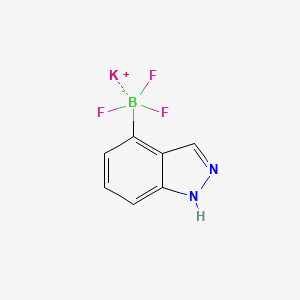
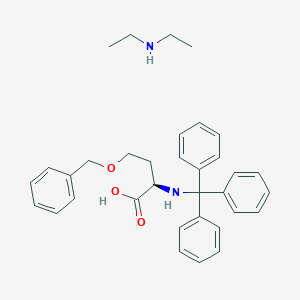
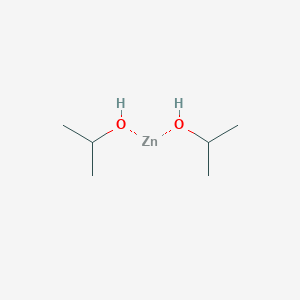
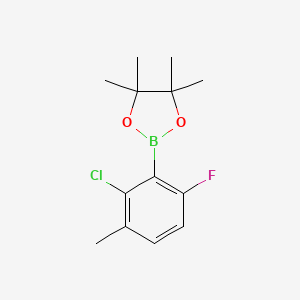
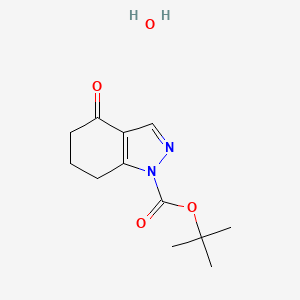
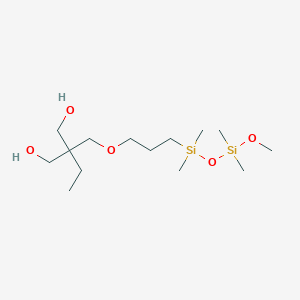
![Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(S-BTPCP)4](/img/structure/B1495462.png)
![Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B1495463.png)
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)
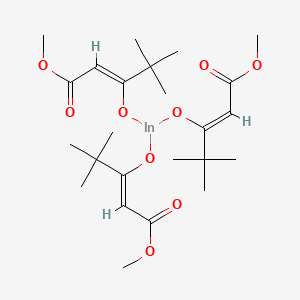
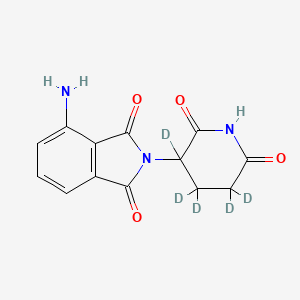
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B1495487.png)
